7-Methylpyrido(4,3-c)psoralen 7-Methylpyrido(4,3-c)psoralen
Brand Name: Vulcanchem
CAS No.: 108736-00-1
VCID: VC20753376
InChI: InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-12-7-16-4-2-10(12)15(17)19-14(8)11/h2-7H,1H3
SMILES: CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2
Molecular Formula: C15H9NO3
Molecular Weight: 251.24 g/mol

7-Methylpyrido(4,3-c)psoralen

CAS No.: 108736-00-1

Cat. No.: VC20753376

Molecular Formula: C15H9NO3

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

7-Methylpyrido(4,3-c)psoralen - 108736-00-1

CAS No. 108736-00-1
Molecular Formula C15H9NO3
Molecular Weight 251.24 g/mol
IUPAC Name 11-methyl-9,13-dioxa-4-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one
Standard InChI InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-12-7-16-4-2-10(12)15(17)19-14(8)11/h2-7H,1H3
Standard InChI Key TZPCGFWNXSOOTQ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2
Canonical SMILES CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2

Chemical Identity and Structural Properties

Basic Identification

7-Methylpyrido(4,3-c)psoralen is a synthetic derivative of psoralen, a naturally occurring furanocoumarin found in various plants. The compound is characterized by specific identification parameters that distinguish it from related molecules.

PropertyValue
CAS Number108736-00-1
Molecular FormulaC15H9NO3
Molecular Weight251.24 g/mol
IUPAC Name11-methyl-9,13-dioxa-4-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one
PubChem Compound ID130584

The compound's structure incorporates a psoralen backbone with a pyrido group at the 4,3-c position and a methyl substituent, creating a unique molecular architecture that determines its biological activity and research applications.

Structural Characteristics

The molecular structure of 7-Methylpyrido(4,3-c)psoralen features several key components that contribute to its chemical and biological properties:

Structural ElementDescription
Core StructurePsoralen backbone (furanocoumarin)
Functional GroupsPyrido group at 4,3-c position, methyl substituent
SMILES NotationCC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2
Standard InChIInChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-12-7-16-4-2-10(12)15(17)19-14(8)11/h2-7H,1H3

The compound's molecular structure contains three oxygen atoms and one nitrogen atom within its heterocyclic system, which contributes significantly to its ability to interact with biological molecules, particularly DNA.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 7-Methylpyrido(4,3-c)psoralen typically involves modifying existing psoralen derivatives through a series of chemical reactions. While specific synthetic methodologies can vary, they generally involve strategic chemical transformations to incorporate the methyl group and form the pyrido ring on the psoralen backbone. This process requires precise control of reaction conditions to ensure the correct positioning of functional groups and to maximize yield and purity.

Characterization Methods

After synthesis, the compound requires rigorous characterization using multiple analytical techniques to confirm its identity and purity. Common characterization methods include:

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation, purity assessment
Mass SpectrometryMolecular weight verification, fragmentation pattern analysis
Infrared SpectroscopyFunctional group identification
High-Performance Liquid ChromatographyPurity determination, isomer separation

These analytical approaches ensure that the synthesized compound has the correct structural configuration with the pyrido group specifically at the 4,3-c position rather than alternative arrangements.

Mechanism of Action

Photochemical Behavior

Research Applications

DNA Research

7-Methylpyrido(4,3-c)psoralen serves as a valuable tool in molecular biology and genetics research, particularly for studying DNA structure, function, and repair mechanisms. Its ability to form specific photoadducts with DNA allows researchers to:

  • Investigate DNA repair pathways

  • Study the effects of DNA damage on cellular processes

  • Examine DNA-protein interactions

  • Analyze the structural changes in DNA following adduct formation

These research applications contribute to our fundamental understanding of genomic integrity and cellular responses to DNA damage.

Photochemotherapy Studies

The compound has potential applications in photochemotherapy research, particularly for skin conditions. By combining 7-Methylpyrido(4,3-c)psoralen with controlled UVA exposure, researchers can study approaches to modulating cellular proliferation and immune responses in the skin. This research builds upon established PUVA (Psoralen + UVA) therapy principles while exploring the specific effects of this pyrido-modified psoralen derivative.

Comparative Analysis with Related Compounds

Structural Comparison

7-Methylpyrido(4,3-c)psoralen must be distinguished from its isomer 7-Methylpyrido(3,4-c)psoralen, which has a different arrangement of the pyrido group. The table below highlights key differences and similarities:

Feature7-Methylpyrido(4,3-c)psoralen7-Methylpyrido(3,4-c)psoralen
CAS Number108736-00-1Various, including 85878-63-3
Molecular FormulaC15H9NO3C15H9NO3
Molecular Weight251.24 g/mol251.24 g/mol
Pyrido Group Position4,3-c position3,4-c position
Methyl GroupPresent at 7-positionPresent at 7-position

These structural differences, while subtle, can significantly impact the biological activity and photochemical properties of these compounds .

Functional Comparison

Studies with 7-Methylpyrido(3,4-c)psoralen, often abbreviated as MPP in the scientific literature, provide context for understanding potential properties of 7-Methylpyrido(4,3-c)psoralen. The 3,4-c isomer has been shown to:

  • Photobind to DNA approximately 11 times more efficiently than 8-methoxypsoralen (8-MOP)

  • Create monofunctional adducts rather than cross-links in DNA

  • Exhibit significant cytotoxic effects in cellular studies

While these properties cannot be directly attributed to 7-Methylpyrido(4,3-c)psoralen without specific studies, they provide a framework for understanding how structural modifications to the psoralen backbone can influence biological activity .

Safety MeasureImplementation
Personal Protective EquipmentGloves, lab coat, eye protection
Exposure PreventionAvoid simultaneous exposure to UVA radiation
Waste ManagementProper disposal protocols for contaminated materials
StorageLight-protected containers, secure storage
Usage RestrictionsResearch use only, not for human or veterinary applications

These precautions are essential for researchers working with the compound to minimize health risks associated with its mutagenic properties.

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on detailed structure-activity relationship studies to better understand how the specific positioning of the pyrido group at the 4,3-c position influences the compound's photochemical properties and biological effects. Such studies would help clarify the unique aspects of 7-Methylpyrido(4,3-c)psoralen compared to other psoralen derivatives.

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